Acylation Status Dictates Basicity: Tertiary Amide vs. Secondary Amine
The target compound contains a tertiary amide-like ketone linkage that renders the piperidine nitrogen non-basic, in stark contrast to the comparator 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4), which possesses a basic secondary amine with a predicted pKa of 9.65 . This fundamental difference in protonation state at physiological pH (7.4) means the target compound is predominantly neutral, while the comparator is >99% protonated. This differentiation has critical implications for membrane permeability, CNS penetration, and off-target pharmacology such as hERG channel binding [1].
| Evidence Dimension | Predicted pKa of piperidine nitrogen |
|---|---|
| Target Compound Data | No basic nitrogen; piperidine is part of a tertiary amide-like system, pKa < 0 (non-basic) |
| Comparator Or Baseline | 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4): pKa = 9.65 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa > 9.65 units |
| Conditions | Predicted by ACD/Labs; aqueous solution at 25°C |
Why This Matters
Basicity governs ionization state and, consequently, membrane permeability, volume of distribution, and potential for hERG-mediated cardiotoxicity; a non-basic analogue may exhibit superior pharmacokinetics and safety profiles.
- [1] Manallack, D. T. (2007). The pK(a) distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38. View Source
